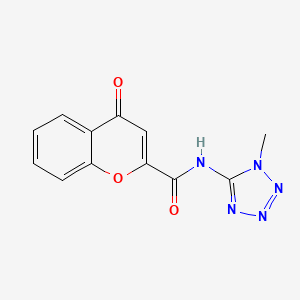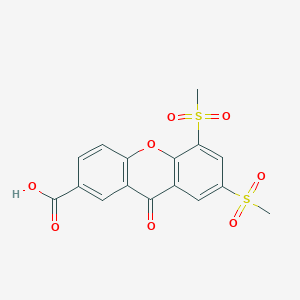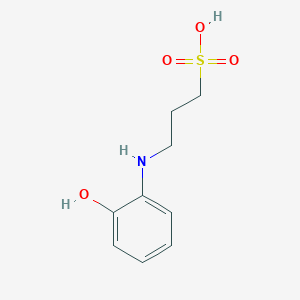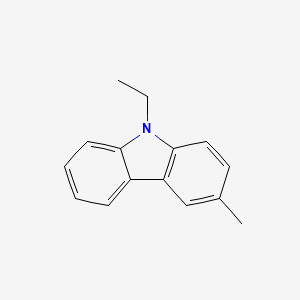
9H-Carbazole, 9-ethyl-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Carbazole, 9-ethyl-3-methyl- is a derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability. These properties make them valuable in various scientific and industrial applications, including organic electronics, photoconductors, and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole, 9-ethyl-3-methyl- typically involves the alkylation of carbazole. One common method is the reaction of carbazole with bromoethane in the presence of a base such as potassium hydroxide, yielding 9-ethylcarbazole. This intermediate can then be further methylated to produce 9H-Carbazole, 9-ethyl-3-methyl- .
Industrial Production Methods: Industrial production methods for carbazole derivatives often involve similar alkylation and methylation reactions, but on a larger scale. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 9H-Carbazole, 9-ethyl-3-methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbazole-3-carbaldehyde derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the carbazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under controlled conditions.
Major Products: The major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
9H-Carbazole, 9-ethyl-3-methyl- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 9H-Carbazole, 9-ethyl-3-methyl- involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
- 9H-Carbazole, 9-methyl-
- 9H-Carbazole, 9-ethyl-
- Ethyl 3-methyl-9H-carbazole-9-carboxylate
Comparison: Compared to other similar compounds, 9H-Carbazole, 9-ethyl-3-methyl- stands out due to its unique combination of ethyl and methyl groups, which can enhance its solubility and reactivity. This makes it particularly useful in applications requiring specific solubility and reactivity profiles .
Eigenschaften
CAS-Nummer |
50668-22-9 |
|---|---|
Molekularformel |
C15H15N |
Molekulargewicht |
209.29 g/mol |
IUPAC-Name |
9-ethyl-3-methylcarbazole |
InChI |
InChI=1S/C15H15N/c1-3-16-14-7-5-4-6-12(14)13-10-11(2)8-9-15(13)16/h4-10H,3H2,1-2H3 |
InChI-Schlüssel |
VKDIWRUULHQWJS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)C)C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(Ethyl{4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14653682.png)






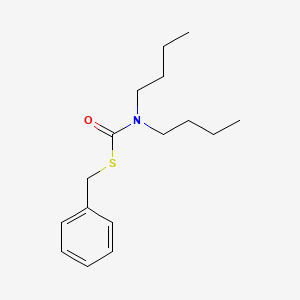
![Ethyl 6-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14653750.png)
